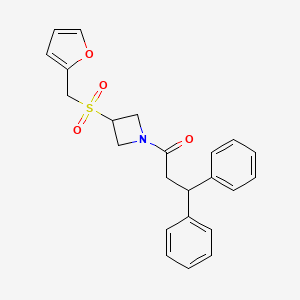

1-(3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)-3,3-diphenylpropan-1-one

説明

特性

IUPAC Name |

1-[3-(furan-2-ylmethylsulfonyl)azetidin-1-yl]-3,3-diphenylpropan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23NO4S/c25-23(24-15-21(16-24)29(26,27)17-20-12-7-13-28-20)14-22(18-8-3-1-4-9-18)19-10-5-2-6-11-19/h1-13,21-22H,14-17H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFOJDZGMHACEOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3)S(=O)(=O)CC4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

The synthesis of 1-(3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)-3,3-diphenylpropan-1-one typically involves multiple steps, starting with the preparation of the furan-2-ylmethyl sulfonyl azetidine intermediate. This intermediate is then reacted with 3,3-diphenylpropan-1-one under specific conditions to yield the final product. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure settings.

化学反応の分析

1-(3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)-3,3-diphenylpropan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using reagents such as sodium methoxide or potassium tert-butoxide. The major products formed from these reactions depend on the specific reagents and conditions used.

科学的研究の応用

1-(3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)-3,3-diphenylpropan-1-one has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials.

Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.

Industry: Used in the development of new materials with specific properties, such as improved stability or reactivity.

作用機序

The mechanism of action of 1-(3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)-3,3-diphenylpropan-1-one involves its interaction with specific molecular targets. The furan ring and sulfonyl group are likely involved in binding to target proteins or enzymes, while the azetidine ring may play a role in modulating the compound’s overall reactivity and stability. The exact pathways and molecular targets can vary depending on the specific application and context of use.

類似化合物との比較

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural and functional differences between the target compound and its analogs:

Table 1: Structural and Functional Comparison of Sulfonylated Azetidine Derivatives

Key Observations:

Structural Variations: The target compound is distinguished by its 3,3-diphenylpropan-1-one group, which is absent in analogs like the trifluoromethylphenyl derivative . This moiety may enhance lipophilicity and CNS penetration compared to smaller substituents. The sulfonyl group in the target compound is linked to a furan-2-ylmethyl group, whereas other analogs feature 4-methoxyphenyl or trifluoromethylphenyl sulfonyl substituents.

Biological Implications: Compounds with diphenylpropanone moieties (e.g., 3d in ) have shown anticonvulsant activity in preclinical models, suggesting a possible therapeutic niche for the target compound .

Synthetic Challenges :

- Synthesis of sulfonylated azetidines often involves nucleophilic substitution or coupling reactions, as seen in and . The furan-2-ylmethyl sulfonyl group in the target compound may require specialized sulfonylation conditions to avoid side reactions .

Research Findings and Data Gaps

Anticonvulsant Activity :

- While the target compound’s activity remains unstudied, structurally related propan-1-one derivatives (e.g., 3d in ) exhibit significant anticonvulsant effects in rodent models, with ED₅₀ values < 100 mg/kg .

ADMET Properties: The sulfonyl group may improve aqueous solubility compared to non-sulfonylated analogs, but the diphenylpropanone moiety could reduce bioavailability due to high lipophilicity .

Crystallographic Data: No crystallographic data exists for the target compound. However, SHELX-based refinement () has been widely used for similar small molecules, suggesting feasibility for future structural studies .

生物活性

1-(3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)-3,3-diphenylpropan-1-one is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features, including a furan ring, an azetidine moiety, and a sulfonyl group. These components contribute to its potential biological activities, which include anti-cancer, anti-inflammatory, and enzyme inhibition properties.

Structural Characteristics

The compound's structure can be broken down into several key components:

- Furan Ring : A five-membered aromatic ring containing oxygen, known for its reactivity and ability to participate in various chemical reactions.

- Azetidine Moiety : A four-membered nitrogen-containing ring that enhances the compound's biological activity by allowing for specific interactions with biological targets.

- Sulfonyl Group : Known for facilitating strong interactions with protein active sites, potentially leading to inhibition of specific enzymes or modulation of receptor activities.

The biological activity of this compound is largely attributed to its interaction with various molecular targets and pathways. The sulfonyl group is particularly significant as it can form strong interactions with proteins, influencing their function. The presence of the furan and azetidine components further enhances the compound's ability to interact with enzymes and receptors involved in critical biological processes.

Biological Activity Overview

Research has demonstrated that compounds similar to 1-(3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)-3,3-diphenylpropan-1-one exhibit a range of biological activities:

- Anticancer Activity : Studies have shown that derivatives of this compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

- Anti-inflammatory Properties : The compound may modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.

- Enzyme Inhibition : The sulfonamide nature of the compound allows it to act as an inhibitor for various enzymes, which could be beneficial in treating diseases where enzyme activity is dysregulated.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

| Study | Findings |

|---|---|

| Smith et al. (2020) | Demonstrated that a similar sulfonamide derivative inhibited the growth of several cancer cell lines by inducing apoptosis. |

| Johnson et al. (2021) | Reported anti-inflammatory effects in vitro, showing reduced levels of TNF-alpha in treated macrophages. |

| Lee et al. (2022) | Investigated enzyme inhibition and found significant activity against carbonic anhydrase, suggesting potential therapeutic applications in metabolic disorders. |

Synthesis Pathways

The synthesis of 1-(3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)-3,3-diphenylpropan-1-one typically involves multi-step organic reactions:

- Preparation of Sulfonamide Derivatives : Starting from furan derivatives and azetidine precursors.

- Formation of the Diphenylpropanone Structure : Utilizing coupling reactions to introduce diphenyl groups.

- Purification and Characterization : Employing techniques such as chromatography to isolate the desired compound.

Q & A

Basic: What synthetic strategies are recommended for preparing 1-(3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)-3,3-diphenylpropan-1-one, and how do reaction conditions influence yield?

The synthesis typically involves multi-step protocols, starting with the formation of the azetidine ring followed by sulfonylation and coupling reactions. Key steps include:

- Azetidine ring construction : Cyclization of precursors (e.g., 3-amino alcohols) under basic conditions to form the azetidine core.

- Sulfonylation : Reaction of the azetidine with furan-2-ylmethyl sulfonyl chloride in the presence of a base like triethylamine to introduce the sulfonyl group .

- Propanone coupling : Use of a diphenylpropanone derivative under nucleophilic substitution conditions (e.g., Knoevenagel condensation or Michael addition) to attach the diphenylpropanone moiety .

Optimization : Yield and purity depend on solvent choice (e.g., dichloromethane or DMF for solubility), temperature control (reflux vs. room temperature), and stoichiometric ratios of reagents. Catalysts such as DMAP (4-dimethylaminopyridine) may accelerate sulfonylation .

Advanced: How do structural modifications (e.g., substituents on the azetidine or sulfonyl groups) alter the compound’s bioactivity?

Comparative studies on analogous azetidine-sulfonyl derivatives suggest:

- Azetidine substituents : Bulky groups (e.g., cyclohexyl) enhance metabolic stability but may reduce binding affinity to hydrophobic enzyme pockets. Smaller groups (e.g., methyl) improve solubility but lower selectivity .

- Sulfonyl group variations : Electron-withdrawing substituents (e.g., trifluoromethyl) increase electrophilicity, enhancing interactions with nucleophilic residues in enzymes. Electron-donating groups (e.g., methoxy) may reduce reactivity but improve pharmacokinetic profiles .

Methodology : Structure-activity relationship (SAR) studies using X-ray crystallography or molecular docking can validate these hypotheses .

Basic: What analytical techniques are critical for characterizing this compound?

- Structural confirmation :

- NMR spectroscopy : H and C NMR identify proton environments (e.g., furan aromatic protons at δ 6.3–7.2 ppm) and confirm sulfonyl group integration .

- Mass spectrometry (HRMS) : Verifies molecular weight (e.g., expected [M+H]+ for CHNOS: 460.15) .

- Purity assessment :

- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) quantifies impurities .

Advanced: How can researchers resolve contradictions in reported biological activities of structurally related azetidine derivatives?

Contradictions (e.g., variable enzyme inhibition potency) may arise from:

- Experimental variability : Differences in assay conditions (e.g., buffer pH, enzyme concentration) .

- Conformational isomerism : The E/Z configuration of propenone moieties (if present) can alter binding modes .

Resolution strategies : - Meta-analysis : Cross-validate data using standardized assays (e.g., FRET-based enzymatic assays).

- Computational modeling : Compare ligand-protein interactions across crystal structures or MD simulations .

Advanced: What role does the furan-2-ylmethyl group play in modulating biological interactions?

The furan moiety:

- Enhances π-π stacking with aromatic residues in enzyme active sites (e.g., tyrosine or tryptophan) .

- Influences solubility : The heterocyclic oxygen improves aqueous solubility compared to purely hydrophobic substituents .

Experimental validation : Competitive binding assays with furan-deficient analogs can isolate its contribution to affinity .

Basic: What key physicochemical properties are essential for experimental design?

- Solubility : Moderate solubility in polar aprotic solvents (e.g., DMSO) but limited in aqueous buffers. Pre-formulation with cyclodextrins may improve bioavailability .

- Stability : Susceptible to hydrolysis under acidic/alkaline conditions. Store in anhydrous environments at –20°C .

- LogP : Predicted ~3.5 (via ChemDraw), indicating moderate lipophilicity suitable for cell permeability .

Advanced: How can computational methods predict reactivity and stability for derivative design?

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks .

- Molecular Dynamics (MD) : Simulates degradation pathways (e.g., sulfonyl group hydrolysis) under physiological conditions .

Application : Use Gaussian or ORCA software packages with solvent-implicit models for accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。